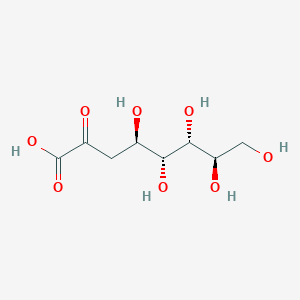
3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-manno-octulosonate is a unique eight-carbon sugar acid that plays a crucial role in the biosynthesis of lipopolysaccharides in gram-negative bacteria. It is also a component of the rhamnogalacturonan II pectin fraction in the primary cell walls of higher plants . This compound is essential for the structural integrity and function of bacterial cell walls and plant cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID typically involves the aldol-type condensation of phosphoenolpyruvate and D-arabinose-5-phosphate, catalyzed by the enzyme this compound-8-phosphate synthase . The reaction is carried out at high temperatures (around 80°C) and slightly acidic to neutral pH conditions (pH 5.5-6.0) . The enzyme is metal-dependent, requiring divalent metal ions such as iron and zinc for its activity .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria that overexpress the necessary enzymes. The process includes the cultivation of bacteria in bioreactors, followed by extraction and purification of the compound using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-manno-octulosonate undergoes various chemical reactions, including:
Condensation Reactions: Formation of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID-8-phosphate from phosphoenolpyruvate and D-arabinose-5-phosphate.
Hydrolysis: Conversion of this compound-8-phosphate to this compound and phosphate.
Nucleotidyltransferase Reactions: Formation of CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID from CTP and this compound.
Common Reagents and Conditions:
Phosphoenolpyruvate and D-arabinose-5-phosphate: Used in the synthesis of this compound-8-phosphate.
CTP: Used in the formation of CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID.
Metal Ions (Iron, Zinc): Required for the activity of this compound-8-phosphate synthase.
Major Products:
3-Deoxy-D-manno-octulosonate-8-phosphate: Intermediate in the biosynthesis of lipopolysaccharides.
CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID: Activated form used in lipopolysaccharide biosynthesis.
Scientific Research Applications
3-Deoxy-D-manno-octulosonate has several important applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID involves its incorporation into lipopolysaccharides in gram-negative bacteria. The compound is activated by cytidylyltransferase enzymes to form CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID, which is then transferred to lipid A, a key component of the bacterial outer membrane . This process is essential for the structural integrity and function of the bacterial cell wall .
Comparison with Similar Compounds
3-Deoxy-D-manno-octulosonate is similar to other eight-carbon sugar acids, such as:
8-Amino-3,8-dideoxy-D-manno-octulosonate: Found in marine bacteria and involved in lipopolysaccharide biosynthesis.
3-Deoxy-D-manno-octulosonate-8-phosphate: An intermediate in the biosynthesis of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID.
Uniqueness: 3-Deoxy-D-manno-octulosonate is unique due to its specific role in the biosynthesis of lipopolysaccharides in gram-negative bacteria and its presence in the primary cell walls of higher plants . Its structural and functional properties make it a critical target for antibacterial drug development and a valuable tool in biochemical research.
Properties
CAS No. |
10149-14-1 |
|---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1 |
InChI Key |
KYQCXUMVJGMDNG-SHUUEZRQSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Key on ui other cas no. |
10149-14-1 |
Synonyms |
3-deoxy-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulopyranosonic acid 3-deoxy-manno-oct-2-ulopyranosonic acid Kdo sugar acid oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)



![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
